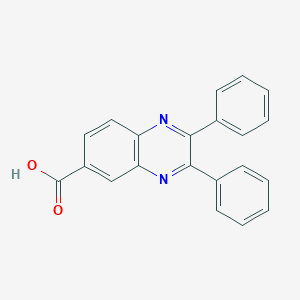

2,3-二苯基喹喔啉-6-羧酸

描述

Synthesis Analysis

The synthesis of diphenylquinoxaline derivatives, including 2,3-diphenylquinoxaline-6-carboxylic acid, involves the Yamazaki reaction, where AB2 monomers are polymerized to form hyperbranched aromatic polyamides. These monomers and their resulting polymers exhibit distinct physical and chemical properties due to structural variations, such as the presence or absence of a p-phenyloxy spacer between the quinoxaline and p-aminophenyl segments (Baek, Ferguson, & Tan, 2003).

Molecular Structure Analysis

Quinoxaline derivatives, including 2,3-diphenylquinoxaline-6-carboxylic acid, have been the subject of extensive structural and theoretical analysis. Techniques such as density functional theory (DFT) computational methods, UV-Visible, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) chemical shifts have been utilized to characterize these compounds. These studies offer insights into their molecular structure, highlighting the role of nonlinear optical (NLO) properties and potential for enhanced biological activities (Ahamed et al., 2022).

Chemical Reactions and Properties

The chemical behavior of 2,3-diphenylquinoxaline-6-carboxylic acid derivatives demonstrates their capacity to undergo various reactions, contributing to their versatile applications. For instance, these compounds have been shown to participate in reactions that yield products with potent antibacterial, antioxidant, and anticancer properties. The study of these derivatives through experimental and ab initio methods has provided valuable information on their chemical reactivity and potential pharmacological uses (Ahamed et al., 2022).

Physical Properties Analysis

The physical properties of diphenylquinoxaline derivatives, including solubility and thermal behavior, are significantly influenced by their molecular structure. The synthesis and analysis of these compounds have revealed differences in solubility and thermal properties, which are crucial for their application in developing thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

Chemical Properties Analysis

The chemical properties of 2,3-diphenylquinoxaline-6-carboxylic acid and its derivatives have been extensively studied, revealing their potential as corrosion inhibitors and their reactivity towards various chemical agents. These studies have provided insights into their inhibitory action on metal corrosion, highlighting the compound's utility in protecting materials from degradation (Obot & Obi-Egbedi, 2010).

科学研究应用

抗糖尿病药物

一系列新的二苯基喹喔啉-6-碳酰肼杂化物被合理设计并合成,作为抗糖尿病药物 . 这些化合物被筛选作为可能的α-葡萄糖苷酶抑制剂,并表现出良好的抑制活性 . 最有效的含3-氟苯基部分的衍生物通过动力学研究进一步研究,并显示出竞争性抑制类型 .

超支化聚合物的合成

2,3-二苯基喹喔啉-6-羧酸用于AB2单体的端基封端 . 这有助于合成和链端修饰含有交替喹喔啉和苯并恶唑重复单元的超支化聚合物 .

潜在的抗肿瘤剂

2,3-二苯基喹喔啉-6-羧酸是一种潜在的抗肿瘤剂 . 抗肿瘤剂是抑制恶性细胞成熟和增殖的物质 .

生物活性喹喔啉的合成

喹喔啉是一类N-杂环化合物,是重要的生物活性剂 . 它们具有多种突出的药理作用,如抗真菌、抗菌、抗病毒和抗微生物 . 2,3-二苯基喹喔啉-6-羧酸在这些生物活性喹喔啉的合成中起着至关重要的作用

作用机制

Target of Action

The primary target of 2,3-Diphenylquinoxaline-6-carboxylic acid is the synthesis of AB2 monomers . It is used for end-capping in the synthesis of these monomers .

Mode of Action

2,3-Diphenylquinoxaline-6-carboxylic acid interacts with its targets by facilitating the synthesis and chain-end modification of hyperbranched polymers . These polymers contain alternating quinoxaline and benzoxazole repeating units .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of hyperbranched polymers containing alternating quinoxaline and benzoxazole repeating units . The compound acts as an end-capping agent in this process .

Result of Action

The result of the action of 2,3-Diphenylquinoxaline-6-carboxylic acid is the successful synthesis and chain-end modification of hyperbranched polymers . These polymers contain alternating quinoxaline and benzoxazole repeating units .

属性

IUPAC Name |

2,3-diphenylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWGZXMTCUOPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348063 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32387-96-5 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,3-diphenylquinoxaline-6-carboxylic acid in the synthesis of the hyperbranched polymer PPQ-BO?

A1: 2,3-Diphenylquinoxaline-6-carboxylic acid serves as an end-capping agent for the hyperbranched polymer PPQ-BO []. The PPQ-BO polymer, synthesized from the AB2 monomer 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, possesses numerous o-aminophenol end groups. These end groups can be reacted with various molecules, including 2,3-diphenylquinoxaline-6-carboxylic acid, to modify the properties of the hyperbranched polymer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)